molecular formula C9H9F3N2O2 B13759825 5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester

5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester

Cat. No.: B13759825
M. Wt: 234.17 g/mol
InChI Key: FAGRQKBDICTLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester typically involves the esterification of 5-(Trifluoromethyl)-2-pyrazineacetic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-(Trifluoromethyl)-2-pyrazineacetic acid+EthanolH2SO45-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester+H2O\text{5-(Trifluoromethyl)-2-pyrazineacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 5-(Trifluoromethyl)-2-pyrazineacetic acid+EthanolH2​SO4​​5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of strong-acid cation exchange resins as catalysts can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents used in these reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-(Trifluoromethyl)-2-pyrazineacetic acid

    Reduction: 5-(Trifluoromethyl)-2-pyrazineethanol

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2-pyrazinecarboxylic acid
  • 5-(Trifluoromethyl)-2-pyrazineacetic acid
  • 5-(Trifluoromethyl)-2-pyrazineethanol

Uniqueness

5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester is unique due to its combination of a trifluoromethyl group and an ethyl ester functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

ethyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)3-6-4-14-7(5-13-6)9(10,11)12/h4-5H,2-3H2,1H3

InChI Key

FAGRQKBDICTLGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.